molecular formula C17H18N2O2 B5710730 N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide

N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B5710730
M. Wt: 282.34 g/mol
InChI Key: ARAFCDVMLQRWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide, also known as DMOG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMOG is a hypoxia-mimetic agent, meaning that it can simulate the effects of low oxygen levels in cells. This property has led to its use in a variety of research areas, including cancer biology, neuroscience, and stem cell research.

Mechanism of Action

The mechanism of action of N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide is related to its ability to mimic the effects of low oxygen levels in cells. Under conditions of low oxygen, HIF-1 is activated, leading to the upregulation of genes involved in angiogenesis, glucose metabolism, and cell survival. N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide inhibits the activity of HIF-1 by preventing the hydroxylation of its alpha subunit, which is required for its degradation under normoxic conditions.
Biochemical and physiological effects:
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide has been shown to have a variety of biochemical and physiological effects, particularly related to its ability to mimic the effects of hypoxia. In addition to its effects on HIF-1, N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide has been shown to increase the expression of genes related to angiogenesis, glucose metabolism, and cell survival. N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide has also been shown to increase the production of reactive oxygen species (ROS) in cells, which may contribute to its effects on cell survival and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its ability to mimic the effects of hypoxia without the need for low oxygen conditions. This can be particularly useful in experiments where it may be difficult or impractical to control oxygen levels. However, one limitation of using N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide is that its effects may not precisely mimic those of low oxygen, and may vary depending on the cell type and experimental conditions.

Future Directions

There are many potential future directions for research on N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide and its applications. One area of interest is the development of more specific and potent inhibitors of HIF-1, which may have greater therapeutic potential in cancer and other diseases. Another area of interest is the use of N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide in combination with other drugs or therapies, to enhance their efficacy or reduce side effects. Finally, further research is needed to fully understand the biochemical and physiological effects of N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide, and its potential applications in a variety of research areas.

Synthesis Methods

N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylaniline with ethyl 2-bromopropionate, followed by reaction with benzoyl chloride. Another common method involves the reaction of 2,4-dimethylaniline with ethyl 2-chloroacetate, followed by reaction with benzoyl chloride. Both methods result in the formation of N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide as a white crystalline solid.

Scientific Research Applications

N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide has been used in a variety of scientific research applications, particularly in the fields of cancer biology and neuroscience. In cancer biology, N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the activity of hypoxia-inducible factor 1 (HIF-1), a transcription factor that is involved in the regulation of genes related to tumor growth and survival. Inhibition of HIF-1 by N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide has been shown to reduce tumor growth and increase sensitivity to chemotherapy in animal models.
In neuroscience, N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide has been used to study the effects of hypoxia on neuronal function. N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide has been shown to increase the survival of neurons under conditions of low oxygen, as well as to promote the growth and differentiation of neural stem cells. These effects may have potential applications in the treatment of neurodegenerative diseases and brain injury.

properties

IUPAC Name

N-[2-(2,4-dimethylanilino)-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-8-9-15(13(2)10-12)19-16(20)11-18-17(21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAFCDVMLQRWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,4-dimethylanilino)-2-oxoethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.